

Application Notes and Protocols: ENMD-547 (hydrobromide) for In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of **ENMD-547 (hydrobromide)**, also known as brexanolone or allopregnanolone, for preclinical in vivo research. The information compiled is intended to guide researchers in formulating this compound for various routes of administration in animal models.

Compound Information

ENMD-547 is a synthetic neuroactive steroid and a positive allosteric modulator of the GABA-A receptor. Due to its steroidal structure, ENMD-547 is poorly soluble in aqueous solutions, necessitating specific formulation strategies for in vivo delivery. The hydrobromide salt form may offer slightly improved solubility characteristics, but for most applications, solubilizing agents or suspension formulations are required.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of ENMD-547 for in vivo studies, compiled from preclinical research.

Table 1: Solubility and Formulation Agents

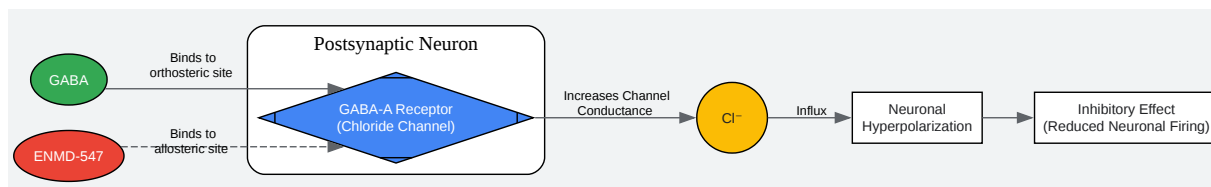
Vehicle/Solubilizing Agent	Formulation Type	Notes
Ethanol & PBS	Suspension	A stock solution is prepared in ethanol and then diluted with PBS to create a suspension for subcutaneous injection.
Cyclodextrins (e.g., SBECD, HP- β -CD)	Solution	Cyclodextrins form inclusion complexes with the compound, significantly increasing its aqueous solubility for intravenous, intramuscular, or subcutaneous administration.

Table 2: Preclinical Dosage and Administration Routes

Animal Model	Route of Administration	Dosage Range	Vehicle Example
Mouse	Subcutaneous (SC)	1 - 20 mg/kg	5% Ethanol in PBS
Mouse	Intravenous (IV)	0.1 - 1.5 mg/kg	6% w/v SBECD or HP- β -CD in saline
Rat	Intravenous (IV)	0.2 - 2 mg/kg	6% w/v SBECD in saline
Rat	Intramuscular (IM)	2 - 8 mg/kg	24% w/v SBECD in saline

Signaling Pathway

ENMD-547 enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. It binds to an allosteric site on the receptor, causing a conformational change that increases the receptor's affinity for GABA and/or prolongs the opening of the chloride channel. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission.



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Caption: Mechanism of ENMD-547 as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocols

Protocol 1: Subcutaneous (SC) Injection using Ethanol/PBS Suspension

This protocol is suitable for studies where a slower release profile is acceptable.

Materials:

- **ENMD-547 (hydrobromide)** powder
- 100% Ethanol (USP grade)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

- Prepare Stock Solution:
 - Weigh the required amount of ENMD-547 powder.

- In a sterile microcentrifuge tube, dissolve the powder in 100% ethanol to create a concentrated stock solution. The concentration will depend on the final desired dose and injection volume. For example, to achieve a 10 mg/kg dose in a 100 μ L injection volume for a 25g mouse, a stock concentration of 25 mg/mL would be needed.
- Formulate the Suspension:
 - On the day of injection, calculate the required volume of the stock solution.
 - In a separate sterile tube, add the appropriate volume of sterile PBS.
 - While vortexing the PBS, slowly add the calculated volume of the ethanol stock solution. The final ethanol concentration should be low, typically around 5%, to minimize tissue irritation.
 - The solution will become a fine, milky suspension. Ensure it is mixed thoroughly before each injection to ensure uniform dosing.
- Administration:
 - Draw the suspension into a sterile syringe.
 - Administer subcutaneously to the animal, for example, in the scruff of the neck.

Protocol 2: Intravenous (IV) Injection using Cyclodextrin Formulation

This protocol is preferred for achieving rapid and complete bioavailability of the compound. Sulfobutyl ether β -cyclodextrin (SBECD) is a common choice for solubilizing hydrophobic compounds for injection.

Materials:

- **ENMD-547 (hydrobromide)** powder
- Sulfobutyl ether β -cyclodextrin (SBECD) or 2-hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Sterile 0.9% Sodium Chloride (Saline)

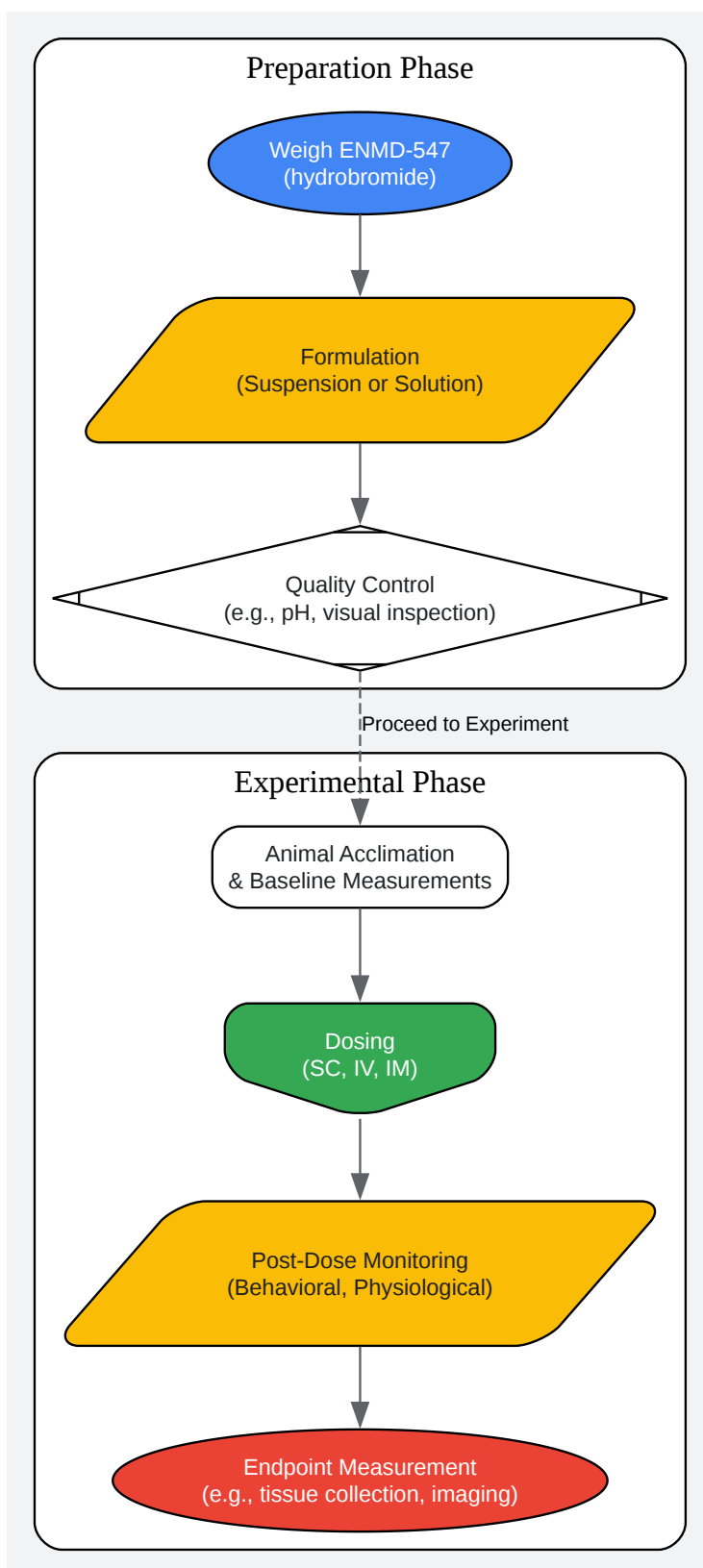
- Sterile glass vials
- Sonicator (bath or probe)
- Sterile filters (0.22 μ m)
- Sterile syringes and needles

Procedure:

- Prepare Cyclodextrin Solution:
 - Prepare a 6-24% (w/v) solution of SBECd or HP- β -CD in sterile saline. For example, to make a 6% solution, dissolve 0.6 g of SBECd in a final volume of 10 mL of saline. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
- Complexation of ENMD-547:
 - Add the weighed ENMD-547 powder to the cyclodextrin solution.
 - Sonicate the mixture until the powder is completely dissolved. This may take several minutes. The solution should become clear, indicating the formation of the inclusion complex.
- Sterilization and Administration:
 - Sterilize the final solution by passing it through a 0.22 μ m sterile filter into a sterile vial.
 - The final concentration should be adjusted based on the desired dose and a suitable injection volume for the animal model (e.g., 5-10 mL/kg for mice).
 - Administer intravenously, for example, via the tail vein in mice or rats.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving the preparation and administration of ENMD-547.



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Caption: General workflow for in vivo studies with ENMD-547.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com